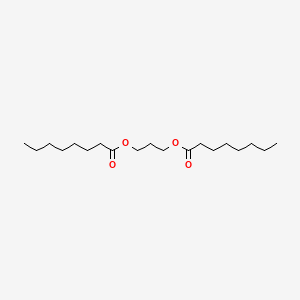
リチウム
説明
リチウムは、元素記号 Li、原子番号 3 の化学元素です。リチウムは、軟らかく銀白色のアルカリ金属であり、最も軽い金属であり、最も密度の低い固体元素です。リチウムは、1817 年にスウェーデンの化学者ヨハン・アウグスト・アルフレッドソンによって、ペタライト鉱物を研究中に発見されました。リチウムは、さまざまな鉱床、塩湖、そして鉱泉中の塩として見られます。 リチウムは非常に反応性が高く、可燃性があるため、空気中の水分との反応を防ぐために鉱油に保存する必要があります .
科学的研究の応用
Lithium has a wide range of scientific research applications:
- Chemistry : Lithium is used in the synthesis of organolithium compounds, which are important reagents in organic chemistry.
- Biology and Medicine : Lithium salts, such as lithium carbonate, are used as mood stabilizers in the treatment of bipolar disorder. Lithium has neuroprotective properties and is being studied for its potential in treating neurodegenerative diseases .
- Industry : Lithium is a key component in the production of lithium-ion batteries, which are used in portable electronic devices, electric vehicles, and renewable energy storage systems. Lithium is also used in the production of high-strength glass and ceramics .
作用機序
生物系におけるリチウムの正確な作用機序は完全に解明されていません。リチウムは、いくつかの神経伝達物質やセカンドメッセンジャー系に影響を与えることが知られています。リチウムは、シナプスのドーパミン活性を低下させ、シナプスの G タンパク質を不活性化することにより、脳における興奮性神経伝達を抑制します。 また、NMDA 受容体をダウンレギュレートし、ミオイノシトールセカンドメッセンジャー系を阻害することにより、神経保護効果に寄与しています .
生化学分析
Biochemical Properties
Lithium plays a crucial role in biochemical reactions, particularly those involving enzymes and proteins. One of the key enzymes that lithium interacts with is glycogen synthase kinase 3-beta (GSK3B). Lithium inhibits GSK3B, which in turn affects the signaling pathways induced by Brain-Derived Neurotrophic Factor (BDNF). This inhibition enhances the activity of BDNF, which is important for neuroprotection and neuroplasticity . Additionally, lithium influences magnesium-dependent processes due to its chemical similarity to magnesium .
Cellular Effects
Lithium has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, lithium’s inhibition of GSK3B leads to increased levels of BDNF, which impacts cell survival, growth, and differentiation . Lithium also affects the expression of genes involved in neuroprotection and neuroplasticity, contributing to its therapeutic effects in neuropsychiatric disorders .
Molecular Mechanism
At the molecular level, lithium exerts its effects through several mechanisms. It binds to and inhibits GSK3B, leading to the activation of downstream signaling pathways that promote cell survival and neuroprotection . Lithium also affects the activity of other enzymes that require magnesium as a co-factor, further influencing cellular processes . Additionally, lithium modulates gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium change over time. Lithium’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to lithium can lead to sustained inhibition of GSK3B and increased levels of BDNF, resulting in long-term neuroprotective effects . The stability of lithium in biological systems can vary, and its degradation products may also influence cellular processes .
Dosage Effects in Animal Models
The effects of lithium vary with different dosages in animal models. At therapeutic doses, lithium has been shown to have beneficial effects on mood stabilization and neuroprotection . At high doses, lithium can have toxic effects, including renal and thyroid dysfunction . Threshold effects have been observed, where low doses may not produce significant therapeutic effects, while higher doses can lead to adverse effects .
Metabolic Pathways
Lithium is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects metabolic flux and metabolite levels by modulating the activity of enzymes such as GSK3B and other magnesium-dependent enzymes . These interactions influence various metabolic processes, including energy production and neurotransmitter synthesis .
Transport and Distribution
Lithium is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via sodium channels and other transport mechanisms . Once inside the cell, lithium can accumulate in specific compartments, influencing its localization and activity . Binding proteins also play a role in the distribution of lithium within tissues .
Subcellular Localization
The subcellular localization of lithium is influenced by targeting signals and post-translational modifications. Lithium can be directed to specific compartments or organelles, where it exerts its effects on cellular processes . For example, lithium’s inhibition of GSK3B occurs in the cytoplasm, affecting downstream signaling pathways that regulate cell survival and neuroprotection .
準備方法
合成経路と反応条件
リチウムは、いくつかの合成経路を通じて調製することができます。一般的な方法の 1 つは、塩化リチウムの電気分解です。このプロセスは、塩化リチウムを塩化カリウムの混合物に溶解し、400~420℃に加熱することを含みます。 次に、黒鉛陽極と鋼陰極を使用して電気分解を行い、陰極にリチウム金属が析出されます .
工業生産方法
リチウムの工業生産は、一般的に、リチウム豊富な鉱物であるスポジュメンからのリチウムの抽出を伴います。このプロセスには、次の手順が含まれます。
焙焼: スポジュメン濃縮物は、高温度 (1000~1100℃) で焙焼されて、α型からより反応性の高いβ型に変換されます。
酸処理: 焙焼されたスポジュメンは、硫酸で処理されます。硫酸はリチウムと反応して硫酸リチウムを形成します。
浸出: 硫酸リチウムは水で浸出して溶液を形成します。
沈殿: 炭酸ナトリウムを加えることで、溶液から炭酸リチウムが沈殿します。
化学反応の分析
反応の種類
リチウムは、次のようなさまざまなタイプの化学反応を起こします。
酸化: リチウムは酸素と反応して、酸化リチウム (Li₂O) と過酸化リチウム (Li₂O₂) を形成します。
還元: リチウムは、水素ガス (H₂) を生成して水などの他の化合物を還元することができます。
置換: リチウムはハロゲンと反応して、フッ化リチウム (LiF)、塩化リチウム (LiCl)、臭化リチウム (LiBr)、ヨウ化リチウム (LiI) などのハロゲン化リチウムを形成します
一般的な試薬と条件
酸素: リチウムは室温で酸素と反応して酸化リチウムを形成します。
水: リチウムは水と反応して、水酸化リチウムと水素ガスを生成します。
主な生成物
- 酸化リチウム (Li₂O)
- 過酸化リチウム (Li₂O₂)
- 水酸化リチウム (LiOH)
- ハロゲン化リチウム (LiF、LiCl、LiBr、LiI) .
科学研究における用途
リチウムは、幅広い科学研究の用途を持っています。
- 化学: リチウムは、有機リチウム化合物の合成に使用されます。有機リチウム化合物は、有機化学における重要な試薬です。
- 生物学と医学: 炭酸リチウムなどのリチウム塩は、双極性障害の治療において気分安定剤として使用されます。 リチウムは神経保護効果があり、神経変性疾患の治療における可能性について研究されています .
- 工業: リチウムは、携帯用電子機器、電気自動車、再生可能エネルギー貯蔵システムで使用されるリチウムイオン電池の製造における主要な構成要素です。 リチウムは、高強度ガラスやセラミックスの製造にも使用されます .
類似化合物との比較
類似化合物
- ナトリウム (Na)
- カリウム (K)
- ルビジウム (Rb)
- マグネシウム (Mg)
- カルシウム (Ca) .
独自性
リチウムは、アルカリ金属の中でも、原子とイオンのサイズが小さいという点でユニークであり、他のアルカリ金属では不可能な方法で生物系と相互作用することができます。 双極性障害の気分安定作用と、高エネルギー密度電池への使用は、リチウムを他の類似化合物とは異なるものとしています .
特性
IUPAC Name |
lithium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXSMMKQMYFTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li | |
| Record name | LITHIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036761 | |
| Record name | Lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
7.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium appears as a soft silvery metal that is normally grayish white. Reacts violently with water to form flammable hydrogen gas and strong caustic solution. Ignition usually occurs. Strong (corrosive) alkali fumes are formed in fire. (USCG, 1999), Other Solid, Silvery white solid; Becomes yellowish or gray when exposed to moist air; [CHEMINFO], SOFT SILVER-WHITE METAL. TURNS YELLOW ON EXPOSURE TO AIR AND MOISTURE. | |
| Record name | LITHIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1548 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | LITHIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0710 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
1336 °C (2437 °F), 1342 °C, 1336 °C | |
| Record name | Lithium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1548 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | LITHIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/647 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LITHIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0710 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Reacts with water, Soluble in liquid ammonia forming a blue solution, Solubility in water: violent reaction | |
| Record name | LITHIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/647 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LITHIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0710 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.53 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.534 g/cu cm at 25 °C, 0.5 g/cm³ | |
| Record name | LITHIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LITHIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/647 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LITHIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0710 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
7.90X10-11 Pa (5.92X10-13 mm Hg) at 400 K (127 °C); 0.000489 Pa (3.67X10-6 mm Hg) at 600 K (327 °C); 1.08 Pa (0.00810 mm Hg) at 800 K (524 °C); 109 Pa (0.818 mm Hg) at 1000 K (727 °C), Vapor pressure, Pa at 723 °C: 133 | |
| Record name | LITHIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/647 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LITHIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0710 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
The purity of the meatal is 99.8% or better with the metallic impurities less than 0.1%, Purity of metal is 99.8% | |
| Record name | LITHIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/647 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Soft silvery-white metal, Silvery-white metal; body centered cubic structure; becomes yellowish on exposure to moist air | |
CAS No. |
7439-93-2 | |
| Record name | LITHIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FN79X2M3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LITHIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/647 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LITHIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0710 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
180.5 °C (357 °F), 180.54 °C, Enthalpy of fusion at the melting point: 432 J/g; specific heat capacity at constant pressure at 25 °C: 3.57 24.8 J/mol K, When heated above melting point it burns with an intense white light; liquid metal dissolves metals such as copper, zinc, tin and their alloys., 180.5 °C | |
| Record name | Lithium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1548 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | LITHIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/647 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LITHIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0710 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl]propane-2-sulfonic acid--3-oxo-19-norpregn-4-en-20-yn-17-yl acetate (1/1)](/img/structure/B1229475.png)
![7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1229479.png)
![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide](/img/structure/B1229480.png)
![N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1229482.png)
![6-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester](/img/structure/B1229484.png)
![1-[2-[3-(N-ethylanilino)propylamino]-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1229485.png)
![5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide](/img/structure/B1229487.png)
![1-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-3-thiophen-2-ylurea](/img/structure/B1229489.png)
![6-[6-(3-Methoxyphenyl)-2,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1229491.png)



